molecular formula C11H15F2NO2 B4885228 2,2'-[(2,4-difluorobenzyl)imino]diethanol

2,2'-[(2,4-difluorobenzyl)imino]diethanol

Cat. No. B4885228
M. Wt: 231.24 g/mol
InChI Key: VHQIQZSXAVZBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[(2,4-difluorobenzyl)imino]diethanol, also known as DFDE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFDE is a chelating agent that is used to bind metal ions, and its unique chemical structure has led to its use in various scientific applications.

Mechanism of Action

The mechanism of action of 2,2'-[(2,4-difluorobenzyl)imino]diethanol is based on its ability to form stable complexes with metal ions. The chemical structure of this compound contains two amino groups that can bind to metal ions through coordination bonds. The resulting complexes are highly stable, and the metal ions can be easily extracted from the complex using various methods.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that this compound can bind to certain proteins and enzymes, which may have implications for its use in various biological applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2'-[(2,4-difluorobenzyl)imino]diethanol is its high selectivity for metal ions, which makes it an ideal chelating agent for various analytical applications. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective alternative to other chelating agents. However, this compound has some limitations, such as its limited solubility in water and its potential toxicity to living organisms.

Future Directions

There are several potential future directions for research on 2,2'-[(2,4-difluorobenzyl)imino]diethanol. One area of research could focus on developing new methods for synthesizing and purifying this compound to improve its efficiency and reduce its toxicity. Another area of research could focus on exploring the potential biological applications of this compound, such as its use as a drug delivery agent or its ability to bind to certain proteins and enzymes. Additionally, further studies could be conducted to investigate the potential environmental impacts of this compound and its use as a chelating agent in various analytical applications.

Scientific Research Applications

2,2'-[(2,4-difluorobenzyl)imino]diethanol has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of analytical chemistry, where it is used as a chelating agent to extract and preconcentrate metal ions from various samples. This compound has been shown to be highly effective in extracting metal ions from complex matrices such as seawater and soil.

properties

IUPAC Name

2-[(2,4-difluorophenyl)methyl-(2-hydroxyethyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO2/c12-10-2-1-9(11(13)7-10)8-14(3-5-15)4-6-16/h1-2,7,15-16H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQIQZSXAVZBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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